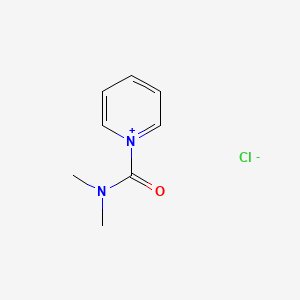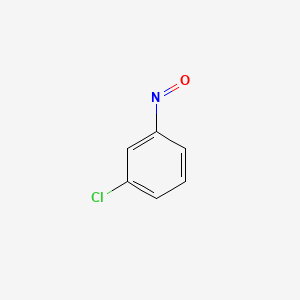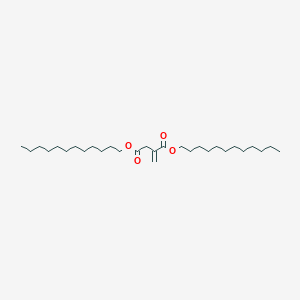![molecular formula C13H9ClF3N B14749735 3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline CAS No. 788-10-3](/img/structure/B14749735.png)
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline typically involves the reaction of 3-(trifluoromethyl)aniline with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom into the aniline derivative . Another approach involves the use of chlorinating reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product while minimizing by-products .
化学反应分析
Types of Reactions
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group and the chlorine atom.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
科学研究应用
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline has diverse applications in scientific research:
作用机制
The mechanism of action of 3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . It can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-3-(trifluoromethyl)aniline: Similar structure but with the chlorine atom in a different position, affecting its reactivity and applications.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Contains additional trifluoromethyl groups, leading to different chemical properties and uses.
Uniqueness
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline is unique due to the specific positioning of the trifluoromethyl and chlorine groups, which confer distinct reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
788-10-3 |
|---|---|
分子式 |
C13H9ClF3N |
分子量 |
271.66 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9ClF3N/c14-10-4-2-6-12(8-10)18-11-5-1-3-9(7-11)13(15,16)17/h1-8,18H |
InChI 键 |
OHVHTCIYZJYGAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC2=CC(=CC=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
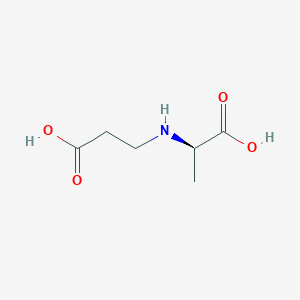
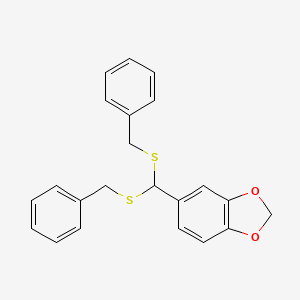

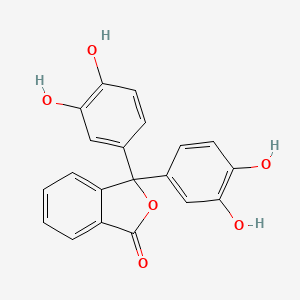
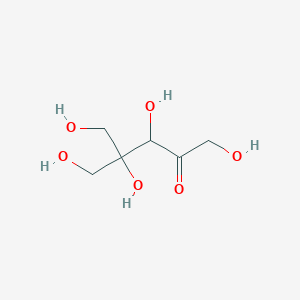
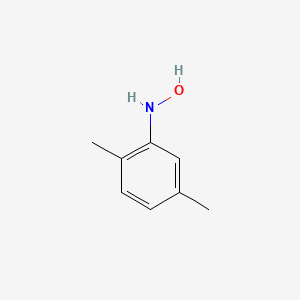
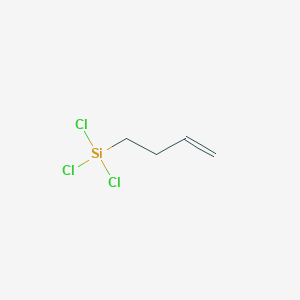
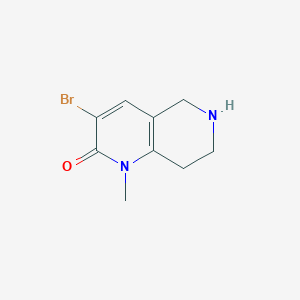
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)
